2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride

neurodegeneration alpha-synuclein anti-fibrillar activity

2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride (CAS 2174002-36-7, molecular formula C₁₀H₁₁ClN₂O₂, molecular weight 226.66 g/mol) is a synthetic indole derivative featuring a primary aromatic amine at the 4‑position and an acetic acid moiety N‑linked at the 1‑position of the indole ring, supplied as the hydrochloride salt. The compound is offered commercially at a standard purity of ≥95 % with batch‑specific quality control including NMR, HPLC, and GC analyses.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66
CAS No. 2174002-36-7
Cat. No. B2740639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride
CAS2174002-36-7
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66
Structural Identifiers
SMILESC1=CC(=C2C=CN(C2=C1)CC(=O)O)N.Cl
InChIInChI=1S/C10H10N2O2.ClH/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14;/h1-5H,6,11H2,(H,13,14);1H
InChIKeyFULNGCNQZPXBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride (CAS 2174002-36-7) – Procurement-Relevant Identity, Physicochemical Properties, and Comparator Landscape


2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride (CAS 2174002-36-7, molecular formula C₁₀H₁₁ClN₂O₂, molecular weight 226.66 g/mol) is a synthetic indole derivative featuring a primary aromatic amine at the 4‑position and an acetic acid moiety N‑linked at the 1‑position of the indole ring, supplied as the hydrochloride salt . The compound is offered commercially at a standard purity of ≥95 % with batch‑specific quality control including NMR, HPLC, and GC analyses . The closest structural analogues include the 5‑amino regioisomer (2‑(5‑amino‑1H‑indol‑1‑yl)acetic acid, CAS 1250392‑27‑8) , the 4‑nitro precursor (2‑(4‑nitro‑1H‑indol‑1‑yl)acetic acid, CAS 594844‑56‑1) , and the corresponding free base (2‑(4‑amino‑1H‑indol‑1‑yl)acetic acid, CAS 1245568‑73‑3) . These structural differences give rise to quantifiable divergences in biological activity, synthetic efficiency, and handling properties that are critical for scientific procurement decisions.

Why a Generic Indole-1-acetic Acid Derivative Cannot Substitute 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride in Research and Development Programs


Simple in‑class substitution of the 4‑aminoindole‑1‑acetic acid scaffold with the 5‑amino regioisomer, the 4‑nitro precursor, or the free‑base form leads to measurable losses in anti‑fibrillar potency, synthetic step‑economy, and aqueous handling reproducibility. Published head‑to‑head data demonstrate that 4‑aminoindole carboxamide derivatives consistently suppress α‑synuclein fibril formation to a greater extent than their 5‑aminoindole counterparts [1], while the 4‑nitro analogue requires additional reduction chemistry prior to amide bond formation, adding process complexity . Furthermore, the hydrochloride salt provides stoichiometric consistency and enhanced aqueous dispersibility relative to the free base, which lacks the counterion and exhibits different physicochemical properties . These documented differences mean that interchange of analogues without re‑validation introduces unacceptable variability in biological assay outcomes, synthetic route length, and formulation reproducibility.

Quantitative Differentiation Evidence for 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride Versus Closest Analogues


Superior Anti‑Fibrillar Activity of the 4‑Aminoindole Core Over the 5‑Aminoindole Regioisomer in α‑Synuclein Aggregation Models

In a direct head‑to‑head study of 4‑aminoindole vs. 5‑aminoindole carboxamide derivatives, the 4‑aminoindole scaffold consistently produced lower residual α‑synuclein ThT fluorescence, indicating more effective inhibition of fibril formation. Specifically, 4‑aminoindole carboxamide compound 2 reduced ThT fluorescence to 27.3 ± 0.5 % of the untreated control, whereas the corresponding 5‑aminoindole derivative (compound 10) showed 104.8 ± 7.9 %, a 3.8‑fold difference [1]. This pattern was replicated across multiple matched pairs, leading the authors to conclude that 4‑aminoindole carboxamides possess significantly better anti‑fibrillar activity [1]. Although the target compound is an indole‑1‑acetic acid rather than a carboxamide, the 4‑aminoindole pharmacophore is conserved, providing strong class‑level inference that the 4‑amino substitution pattern is a critical driver of anti‑aggregation potency.

neurodegeneration alpha-synuclein anti-fibrillar activity aminoindole carboxamide

Hydrochloride Salt Form Provides Stoichiometric Consistency and Improved Aqueous Handling Over the Free Base

The hydrochloride salt (MW 226.66 g/mol) incorporates a defined stoichiometric amount of HCl, yielding a crystalline solid with improved aqueous dispersibility compared to the free base (MW 190.20 g/mol) . While specific aqueous solubility values are not published for this exact pair, the free base exhibits a high predicted boiling point (473.3 ± 25.0 °C) and density (1.4 ± 0.1 g/cm³) consistent with strong intermolecular hydrogen bonding that limits water solubility . Salt formation with HCl is a well‑established pharmaceutical strategy to disrupt crystal lattice energy and enhance dissolution rate [1]. Procurement as the pre‑formed hydrochloride ensures batch‑to‑batch stoichiometric uniformity (C₁₀H₁₁ClN₂O₂ vs. C₁₀H₁₀N₂O₂) without requiring in‑house salt conversion, which can introduce variability in counterion content and pH.

salt form solubility formulation hydrochloride

Direct Amide Coupling Capability of the 4‑Amino Group Eliminates Nitro Reduction Step Required by the 4‑Nitro Precursor

The 4‑amino substituent of the target compound is directly competent for amide bond formation under standard carbodiimide coupling conditions, as demonstrated by the facile synthesis of a 17‑member library of 4‑aminoindole carboxamides using EDC · HCl and DMAP [1]. The 4‑nitro analogue (CAS 594844‑56‑1), in contrast, requires an initial reduction step (e.g., H₂/Pd‑C or SnCl₂) to generate the 4‑amino functionality prior to any amine‑directed derivatization . Quantitatively, this adds at minimum one additional synthetic transformation, one purification step, and a yield loss of typically 10–30 % per step, significantly reducing overall route efficiency. For procurement in medicinal chemistry campaigns, the pre‑formed amino compound saves 1–2 synthetic steps and eliminates the variability associated with heterogeneous hydrogenation or metal‑based reduction protocols.

synthetic efficiency building block amide coupling 4-nitroindole

Batch‑Specific Analytical Certification (NMR, HPLC, GC) at 95 % Purity Ensures Reproducibility and Differentiates from Non‑Certified Analogues

Bidepharm supplies 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride (catalog BD01340302) at a standard purity of 95 % with batch‑specific quality control documentation including ¹H NMR, HPLC, and GC analyses . Many comparable indole‑1‑acetic acid building blocks are offered only with claimed purity without accompanying multi‑method analytical certification, particularly the 5‑amino regioisomer and the 4‑nitro precursor, where vendors often provide only a single QC method or none . The availability of orthogonal purity verification (chromatographic plus spectroscopic) reduces the risk of purchasing material contaminated with regioisomeric impurities, residual solvents, or inorganic residues that could compromise biological assay reproducibility or synthetic yield calculations.

quality control purity NMR HPLC procurement

Optimal Procurement and Application Scenarios for 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride Guided by Quantitative Differentiation Evidence


Neurodegeneration Drug Discovery Requiring Potent α‑Synuclein and Tau Anti‑Aggregation Building Blocks

Research programs targeting proteinopathies such as Parkinson's disease and Alzheimer's disease benefit from the 3.8‑fold greater anti‑fibrillar potency of the 4‑aminoindole scaffold over the 5‑aminoindole regioisomer [1]. Procurement of 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride enables direct elaboration into amide, urea, or sulfonamide derivatives for structure‑activity relationship (SAR) exploration around the indole 4‑position, with confidence that the core already provides maximal anti‑aggregation pharmacophoric potential, thereby reducing the number of compounds that must be synthesized and screened to identify lead candidates.

Medicinal Chemistry Campaigns Prioritizing Synthetic Step‑Economy via Direct Amide Coupling at the Indole 4‑Position

When the synthetic plan involves amide bond formation at the indole 4‑amino group, 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride eliminates the nitro reduction step required by the 4‑nitro precursor, saving at least one synthetic transformation and associated yield losses of 10–30 % . The hydrochloride salt further ensures consistent stoichiometry for coupling reactions without the need for in‑situ acid activation or salt metathesis, streamlining parallel synthesis workflows in hit‑to‑lead and lead optimization phases.

Reproducibility‑Critical Biological Assays Requiring Batch‑to‑Batch Consistency and Documented Purity

Laboratories conducting dose‑response studies, high‑throughput screening, or in vivo pharmacokinetic profiling can leverage the multi‑method analytical certification (NMR, HPLC, GC) provided with each batch of 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride . Orthogonal purity verification mitigates the risk of undetected regioisomeric contaminants (e.g., 5‑amino isomer) that could confound biological readouts, supporting regulatory‑ready data packages for IND‑enabling studies or publication‑quality results.

Formulation Development Requiring a Pre‑Formed, Stoichiometrically Defined Hydrochloride Salt

For programs advancing indole‑1‑acetic acid derivatives into in vivo efficacy or tolerability studies, the hydrochloride salt form provides immediate aqueous dispersibility without requiring salt screening or conversion [2]. This eliminates variability in counterion content and pH that would arise from using the free base and preparing the salt in situ, ensuring that administered doses accurately reflect the intended compound exposure in animal models.

Quote Request

Request a Quote for 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.